3-Chloro-2-hydroxy-5-methoxypyridine
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Overview
Description
3-Chloro-2-hydroxy-5-methoxypyridine is an organic compound with the molecular formula C6H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group attached to the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-5-methoxypyridine can be achieved through various synthetic routes. One common method involves the chlorination of 2-hydroxy-5-methoxypyridine using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the nucleophilic substitution reaction of 3-chloro-2,5-dihydroxypyridine with methanol in the presence of a base such as sodium hydroxide (NaOH). This reaction leads to the formation of this compound through the replacement of the hydroxyl group with a methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of 3-chloro-2-oxo-5-methoxypyridine
Reduction: Formation of 2-hydroxy-5-methoxypyridine
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-Chloro-2-hydroxy-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine atom and hydroxyl group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyridine
- 3-Chloro-5-hydroxy-2-methoxypyridine
- 5-Chloro-2-hydroxypyridine
Comparison
Compared to similar compounds, 3-Chloro-2-hydroxy-5-methoxypyridine is unique due to the specific positioning of its functional groups. This unique arrangement affects its chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the 2-position and the methoxy group at the 5-position may enhance its solubility and ability to form hydrogen bonds, making it more effective in certain applications.
Properties
IUPAC Name |
3-chloro-5-methoxy-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFZWYPHTNWJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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